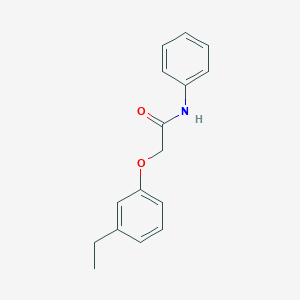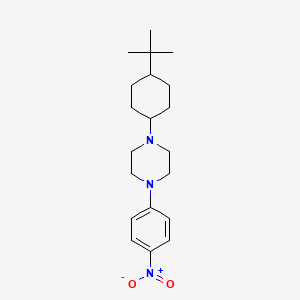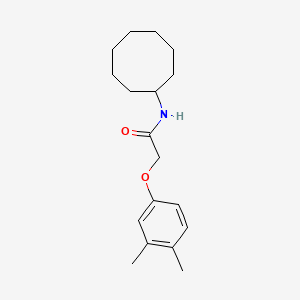
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide (CDDA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of amides and is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with cyclooctylamine and chloroacetyl chloride.
作用机制
The mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival and is often dysregulated in cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the significant advantages of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its specificity towards cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer.
未来方向
There are several future directions for the research on N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. One of the areas of focus is the development of more efficient synthesis methods for N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the full mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide and its potential therapeutic applications in other diseases.
合成方法
The synthesis of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with cyclooctylamine to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final product, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. The process involves several purification steps to ensure the purity of the final product.
科学研究应用
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is in the treatment of cancer. In vitro studies have shown that N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-10-11-17(12-15(14)2)21-13-18(20)19-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQZHDXBWHCDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


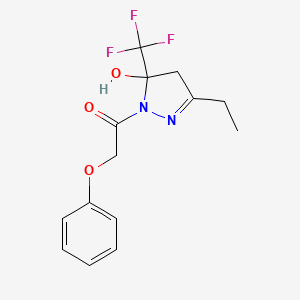

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)

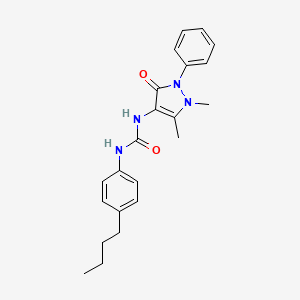
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)
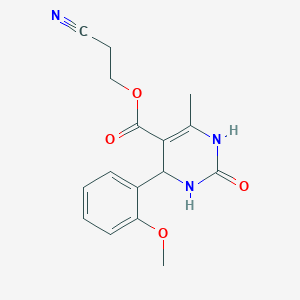
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)

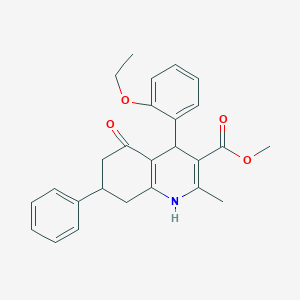
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
